molecular formula C32H63N11O7 B1495795 Fibronectin Fragment (1954-1959) trifluoroacetate CAS No. 184895-13-4

Fibronectin Fragment (1954-1959) trifluoroacetate

Cat. No. B1495795
CAS RN: 184895-13-4
M. Wt: 713.9 g/mol
InChI Key: INPKJVOXJSQGIV-HXJPVCIYSA-N
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Description

Fibronectin Fragment (1954-1959) trifluoroacetate is a chemical compound with the molecular formula C32H63N11O7 . It is a type of fibronectin fragment, which is a high molecular weight glycoprotein that plays a major role in various biological processes such as cell adhesion and migration, maintenance of normal cell morphology, cytoskeletal organization, and cell differentiation .


Synthesis Analysis

The synthesis of fibronectin fragments often involves recombinant expression methods. These methods are particularly valuable for defining the structure and function of many extracellular matrix (ECM) molecules . The fibronectin is constructed from three types of independently folding protein module (Fn1, Fn2, and Fn3) and is found as a fibrillar network in the ECM where it interacts with other ECM components .


Molecular Structure Analysis

Fibronectin is made up almost entirely of three types of protein domain, or module, called as Fn1, Fn2, and Fn3 . The structure of fibronectin depends on whether it is secreted in plasma or synthesized by resident cells .


Chemical Reactions Analysis

Fibronectin binds to a number of biological macromolecules including heparin, collagen, fibrin, and cell surface receptors . These binding activities are contained in distinct, protease-resistant domains that can be released from the intact molecule by proteolysis .

Mechanism of Action

Fibronectin mediates a wide variety of cellular interactions with the extracellular matrix (ECM) and plays important roles in cell adhesion, migration, growth, and differentiation . It binds to a number of biological macromolecules including heparin, collagen, fibrin, and cell surface receptors .

properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H63N11O7/c1-5-20(4)26(43-27(45)21(35)17-19(2)3)30(48)39-18-25(44)40-22(13-10-16-38-32(36)37)28(46)41-23(11-6-8-14-33)29(47)42-24(31(49)50)12-7-9-15-34/h19-24,26H,5-18,33-35H2,1-4H3,(H,39,48)(H,40,44)(H,41,46)(H,42,47)(H,43,45)(H,49,50)(H4,36,37,38)/t20-,21-,22-,23-,24-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPKJVOXJSQGIV-HXJPVCIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H63N11O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

713.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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